molecular formula C35H34O6 B1399532 9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene CAS No. 259881-39-5

9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene

Cat. No. B1399532
CAS RN: 259881-39-5
M. Wt: 550.6 g/mol
InChI Key: QWPTZLOWXIETLI-UHFFFAOYSA-N
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Description

“9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene” is a chemical compound with the molecular formula C35H34O6 . It has a molecular weight of 550.64 . This compound is used as a monomer in the preparation of new shape memory epoxy resins with excellent comprehensive properties .


Synthesis Analysis

The synthesis of “this compound” can be achieved by the condensation of phenoxyethanol with fluoren-9-one using a Ti4+ cation-exchanged montmorillonite as a strong solid acid catalyst .


Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 694.0±55.0 °C and a density of 1.244 .

Scientific Research Applications

Polymer Synthesis and Characterization

9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene is utilized in synthesizing various polyamides and polyimides. These polymers exhibit remarkable solubility in organic solvents, transparency, and thermal stability, making them ideal for high-performance materials (Hsiao et al., 1999), (Chin‐Ping Yang et al., 1993).

Photoluminescent Properties

Research has demonstrated the significant photoluminescent properties of fluorene derivatives. These properties make them useful in applications like fluorescent probes, offering high fluorescence quantum yields (Feng et al., 2005).

Functional Material Applications

Fluorene compounds, including this compound, are integral in developing materials for various applications such as OLED materials and agricultural hormones, owing to their electronic and thermal properties (Wang Ji-ping, 2011).

Improved Synthesis Procedures

Advancements in the synthesis of fluorene-containing epoxy polymers emphasize environmentally friendly methods, enhancing the yield and purity of the end products (Jin Won Kim et al., 2012).

Application in Fuel Cells

The development of sulfonated poly(ether sulfone) using fluorene-based bisphenol monomers has shown potential in fuel cell applications, offering improved ionic exchange capacity and thermal stability (Chenyi Wang et al., 2012).

Gas Transport Properties

Fluorene-based polymers have been researched for their gas transport properties, demonstrating high thermal stability and significant potential in applications requiring gas permeability (Bandyopadhyay et al., 2014).

Novel Polyimides with High Transparency

The synthesis of novel polyimides derived from fluorene-based monomers has been explored, highlighting their organosolubility, optical transparency, and excellent thermal stability, suitable for various high-performance materials (Zhang et al., 2010).

Safety and Hazards

When handling “9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[2-[4-[9-[4-[2-(oxiran-2-ylmethoxy)ethoxy]phenyl]fluoren-9-yl]phenoxy]ethoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34O6/c1-3-7-33-31(5-1)32-6-2-4-8-34(32)35(33,25-9-13-27(14-10-25)38-19-17-36-21-29-23-40-29)26-11-15-28(16-12-26)39-20-18-37-22-30-24-41-30/h1-16,29-30H,17-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPTZLOWXIETLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCOC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OCCOCC7CO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

349652-26-2
Record name Oxirane, 2,2′-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxy-2,1-ethanediyloxymethylene)]bis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349652-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30727132
Record name 2,2'-{9H-Fluorene-9,9-diylbis[(4,1-phenylene)oxyethane-2,1-diyloxymethylene]}bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

259881-39-5
Record name 2,2'-{9H-Fluorene-9,9-diylbis[(4,1-phenylene)oxyethane-2,1-diyloxymethylene]}bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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